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molecular formula C7H10ClN3O B8714309 6-Chloro-5-isopropoxypyrimidin-4-amine

6-Chloro-5-isopropoxypyrimidin-4-amine

Cat. No. B8714309
M. Wt: 187.63 g/mol
InChI Key: HZKJGIMGLMRAMM-UHFFFAOYSA-N
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Patent
US09145392B2

Procedure details

A reaction mixture of 4-Amino-6-chloro-pyrimidin-5-ol (500.00 mg; 3.44 mmol; 1.00 eq.), Cs2CO3 (2238.59 mg; 6.87 mmol; 2.00 eq.), and 2-Iodo-propane (1167.95 mg; 6.87 mmol; 2.00 eq.) in acetone 10 ml was stirred at 65° C. for 3 hr, desired as major, also found dialkylation by product, removed off solvent, treated with ethyl acetate, solid came out, filtered, washed with ether, collected product 6-chloro-5-isopropoxypyrimidin-4-amine 160 mg, yield 24.8%
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
2238.59 mg
Type
reactant
Reaction Step One
Quantity
1167.95 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[C:6]([Cl:9])[N:5]=[CH:4][N:3]=1.C([O-])([O-])=O.[Cs+].[Cs+].I[CH:17]([CH3:19])[CH3:18]>CC(C)=O>[Cl:9][C:6]1[N:5]=[CH:4][N:3]=[C:2]([NH2:1])[C:7]=1[O:8][CH:17]([CH3:19])[CH3:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=NC=NC(=C1O)Cl
Name
Cs2CO3
Quantity
2238.59 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
1167.95 mg
Type
reactant
Smiles
IC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
was stirred at 65° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removed off solvent
ADDITION
Type
ADDITION
Details
treated with ethyl acetate, solid
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C(=NC=N1)N)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 24.8%
YIELD: CALCULATEDPERCENTYIELD 24.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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